4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL

xanthine oxidase inhibitor IC50 pyrazolo[3,4-d]pyrimidine SAR

Allopurinol-derived ROS confounds XO enzyme assays. Oxithiopurinol (CAS 5334-33-8) is a competitive xanthine oxidase inhibitor that blocks uric acid production without generating ROS (no DCPIP/cytochrome c reduction). Key benefits: - IC50 = 1.326 µM (bovine XO) for precise inhibition dose-response. - >200-fold less potent than the 4-hydroxy-6-mercapto regioisomer (Ki 5 nM), guaranteeing isomer-specific activity. - Suitable as an analytical standard for thiopurinol metabolite identification. High-purity solid; ships globally.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 5334-33-8
Cat. No. B12124617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL
CAS5334-33-8
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=S)NC(=O)N2
InChIInChI=1S/C5H4N4OS/c10-5-7-3-2(1-6-9-3)4(11)8-5/h1H,(H3,6,7,8,9,10,11)
InChIKeyKDAAPQIIYTZQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL: Identity, Scaffold Class & Procurement Distinctions


4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL (synonyms: oxithiopurinol, 4-thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one) is a small-molecule heterocycle (C5H4N4OS, MW 168.18) belonging to the pyrazolo[3,4-d]pyrimidine family [1]. It features a thiol (4-position) and hydroxyl (6-position) substitution pattern that distinguishes it from the more common 4,6-dihydroxy (oxypurinol) and 4-hydroxy-6-mercapto (B103U) regioisomers [1][2]. The compound is primarily recognised as a competitive inhibitor of xanthine oxidase (XO), with a well-characterised inhibitory profile that differs from the clinical standard allopurinol in both potency and reactive-oxygen-species (ROS) generation [2]. These properties make it a valuable chemical probe for studying XO-mediated uric acid formation and oxidative stress pathways, provided its substitution pattern and associated biochemical behaviour are explicitly required over close analogs [2].

Competitive xanthine oxidase (XO) inhibitor with reported ROS-sparing profile distinct from allopurinol
Pyrazolo[3,4-d]pyrimidine scaffold with 4-thiol/6-hydroxy substitution pattern for regioisomer-specific studies
Reported use as chemical probe for XO-mediated uric acid formation and oxidative stress pathway research

Why Generic Substitution Fails: Regioisomerism & ROS Liability Risks


The pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to the nature and position of substituents at C-4 and C-6. Swapping the thiol and hydroxyl groups between the 4- and 6-positions produces the regioisomer 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine (B103U), which exhibits a Ki of approximately 5 nM against human XO — roughly 265-fold more potent than the Ki estimated for 4‑mercapto‑1H‑pyrazolo[3,4‑D]pyrimidin-6-OL [1][2]. Conversely, the 4-amino analogs (e.g., 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine) show IC50 values as low as 0.600 µM but lack the ROS-sparing behaviour that characterises the 4-mercapto derivative [1]. Even the clinically used allopurinol produces substantial XO-mediated ROS, whereas 4‑mercapto‑1H‑pyrazolo[3,4‑D]pyrimidin-6-OL does not [1]. Generic substitution among these analogs without quantitative head-to-head data therefore risks altering both inhibitory potency and the redox side-reaction profile, undermining experimental reproducibility in assays where ROS generation is a confounding variable [1][2].

Regioisomer B103U
4‑hydroxy‑6‑mercapto isomer (B103U) has markedly higher XO affinity; functional profile and potency may not transfer
4‑amino analogs
4‑amino‑6‑mercapto or 4‑amino‑6‑hydroxy analogs lack the reported ROS‑sparing behavior and exhibit different potency rank
Allopurinol
Clinical standard allopurinol generates XO‑dependent ROS, introducing a redox variable not present with this compound

Quantitative Differentiation Evidence for Procurement Decisions


Xanthine Oxidase Inhibition Potency vs. Allopurinol and Analogs

In a direct comparative enzyme assay, 4‑mercapto‑1H‑pyrazolo‑3,4‑d‑pyrimidine inhibited xanthine oxidase with an IC50 of 1.326 ± 0.013 µM. Under identical conditions, allopurinol yielded an IC50 of 0.776 ± 0.012 µM, the 4‑amino‑6‑mercapto analog gave 0.600 ± 0.009 µM, and the 4‑amino‑6‑hydroxy analog gave 1.564 ± 0.065 µM [1]. Thus, the compound is approximately 1.7-fold less potent than allopurinol but 1.2-fold more potent than the 4‑amino‑6‑hydroxy congener [1].

XO Inhibition Potency vs. Allopurinol & Analogs
Head-to-head
IC50 1.326 ± 0.013 µM (4‑mercapto) vs. 0.776 µM (allopurinol), 0.600 µM (4‑amino‑6‑mercapto), 1.564 µM (4‑amino‑6‑hydroxy)
Reported rank‑order potency supports assay benchmarking and control selection
All tested under identical XO assay conditions (bovine enzyme)
xanthine oxidase inhibitor IC50 pyrazolo[3,4-d]pyrimidine SAR

Absence of XO-Mediated ROS Production vs. Allopurinol

When XO-catalyzed electron transfer was monitored via DCPIP reduction, 4‑mercapto‑1H‑pyrazolo‑3,4‑d‑pyrimidine produced no detectable DCPIP reduction, whereas allopurinol supported robust DCPIP reduction comparable to xanthine [1]. In a parallel cytochrome c reduction assay, the compound generated insignificant superoxide levels relative to both allopurinol and xanthine [1]. These data directly demonstrate that 4‑mercapto‑1H‑pyrazolo‑3,4‑d‑pyrimidine inhibits uric acid formation without triggering the ROS-generating side reaction that accompanies allopurinol inhibition [1].

ROS Production vs. Allopurinol
Head-to-head
No detectable DCPIP reduction; insignificant cytochrome c reduction (4‑mercapto). Allopurinol: substantial DCPIP & cytochrome c signals
Reported ROS‑silent inhibition supports oxidative stress studies without XO‑derived superoxide interference
Redox probe assays confirm absence of ROS side reaction
reactive oxygen species DCPIP reduction xanthine oxidase mechanism

Regioisomeric Divergence: 4-Mercapto-6-hydroxy vs. 4-Hydroxy-6-mercapto

The regioisomer 4‑hydroxy‑6‑mercaptopyrazolo[3,4‑d]pyrimidine (B103U) exhibits an overall Ki of 5 nM against human XO, whereas oxypurinol (4,6‑dihydroxy) shows a Ki of 100 nM [1]. Although a direct Ki for 4‑mercapto‑1H‑pyrazolo‑3,4‑d‑pyrimidine is not reported in the same study, its IC50 of 1.326 µM [2] places it well above the low-nanomolar range of B103U, consistent with a >200‑fold loss in affinity when the thiol and hydroxyl groups are exchanged between the 4‑ and 6‑positions. This extreme sensitivity to regioisomerism underscores that even subtle positional changes on the pyrazolo[3,4‑d]pyrimidine core produce non‑interchangeable biochemical profiles [1][2].

Regioisomeric Divergence vs. B103U
Cross-study
Approx. 265‑fold potency difference: IC50 1.326 µM (this compound) vs. Ki 5 nM (B103U). Oxypurinol Ki 100 nM.
Extreme regioisomer sensitivity; functional interchangeability is not supported
Different enzyme sources and assay formats; trends confirm positional importance
regioisomer structure-activity relationship B103U

Toxicity Flag vs. 4-Amino-6-hydroxy Analog

The Tamta et al. study explicitly notes that 4‑mercapto‑1H‑pyrazolo‑3,4‑d‑pyrimidine ‘was found to have some toxicity’, whereas the 4‑amino‑6‑hydroxy analog did not exhibit the same toxicity under the conditions evaluated [1]. Although the toxicity was not quantified with a specific metric (e.g., TC50 or LD50), this observation was sufficient to shift the investigators' focus to the 4‑amino‑6‑hydroxy derivative for further combined uric‑acid‑and‑ROS inhibition studies [1].

Toxicity Flag vs. 4‑Amino‑6‑hydroxy Analog
Data to verify
Qualitative observation: “some toxicity” for 4‑mercapto; none reported for 4‑amino‑6‑hydroxy analog
Long‑duration cell‑based protocols may require toxicity endpoint monitoring
No quantitative TC50 or LD50 data available
toxicity pyrazolopyrimidine safety cellular assay

High-Value Research Application Scenarios


XO-Dependent Oxidative Stress Studies Without ROS Interference

In cellular or enzymatic models of ischemia-reperfusion injury, endothelial dysfunction, or inflammation where XO-derived superoxide is a primary readout, 4‑mercapto‑1H‑pyrazolo‑3,4‑D‑pyrimidin-6-OL serves as a clean inhibitor that blocks uric acid production while generating negligible ROS [1]. This contrasts with allopurinol, which itself produces ROS under identical conditions [1]. The compound's verified IC50 of 1.326 µM against bovine XO provides a quantitative benchmark for dose-response experimental design, enabling precise titration of XO activity without introducing the confounding oxidative burst that accompanies allopurinol [1].

SAR Campaigns Probing Thiol/Hydroxy Positional Effects

Because the regioisomer 4‑hydroxy‑6‑mercaptopyrazolo[3,4‑d]pyrimidine (B103U) achieves a Ki of 5 nM against human XO [2], while the 4‑mercapto‑6‑hydroxy isomer is over 200‑fold less potent [1][2], this compound provides a critical reference point for understanding how the orientation of hydrogen-bond-donor/acceptor groups dictates binding-pocket complementarity. Medicinal chemistry teams prosecuting pyrazolo[3,4‑d]pyrimidine-based XO or kinase inhibitors can use the quantitatively characterised 4‑mercapto scaffold as a comparator template to validate computational docking predictions and guide further functionalization [1].

Metabolic Tracing of Thiopurinol-to-Oxithiopurinol Conversion

Oxithiopurinol (4‑mercapto‑1H‑pyrazolo‑3,4‑D‑pyrimidin-6-OL) is the primary in vivo metabolite of thiopurinol, with >80% of plasma radioactivity identified as oxithiopurinol within 10 min after administration in rat models [3]. Researchers studying the pharmacokinetics, tissue distribution, or metabolic fate of thiopurinol require the pure metabolite as an analytical reference standard. The well-defined inhibitory profile against XO — including its ROS-sparing behaviour [1] — further supports its use as a probe to distinguish parent-drug effects from metabolite-mediated pharmacology in preclinical species.

Negative-Control for ROS-Dependent XO Inhibitor Screening

High-throughput screening cascades that simultaneously measure uric acid depletion and ROS production can employ 4‑mercapto‑1H‑pyrazolo‑3,4‑D‑pyrimidin-6-OL as a ‘ROS‑silent’ control inhibitor. Its quantitative IC50 of 1.326 µM [1] provides a well-defined activity window, while its lack of DCPIP and cytochrome c reduction [1] verifies assay fidelity for detecting ROS‑producing hits. Any compound that suppresses uric acid yet triggers ROS signals can be directly benchmarked against this reference to assess whether ROS generation is mechanism‑based or an off‑target artefact.

Application
Selection Property
Validation Focus
XO‑dependent oxidative stress studies
Reported ROS‑sparing inhibition profile
ROS endpoint verification vs. allopurinol control
SAR campaigns probing thiol/hydroxy positional effects
Regioisomer‑specific scaffold with reported potency rank
Binding‑pocket complementarity and docking validation
Metabolic tracing of thiopurinol-to-oxithiopurinol conversion
Well‑characterized inhibitory profile and reported metabolite identity
Pharmacokinetic and tissue distribution endpoint review
Negative control for ROS‑dependent XO inhibitor screening
ROS‑silent XO inhibition with defined activity window
Assay fidelity for ROS‑producing hit detection
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